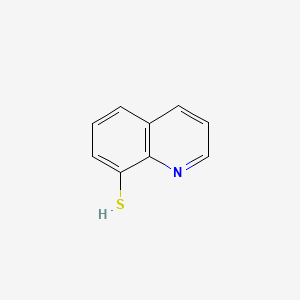

8-Mercaptoquinoline

Descripción general

Descripción

. It is a derivative of quinoline, substituted in the 8-position with a thiol group. This compound is an analog of 8-hydroxyquinoline, a common chelating agent . 8-Mercaptoquinoline is a colorless crystalline powder with a melting point of 58.5°C and a boiling point of 296°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline can be synthesized through several methods. One common method involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield this compound . Another method involves the reaction of 8-aminoquinoline with thiourea to form the corresponding diazo salt, which is then reacted with a mercaptan forming reagent .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 8-Mercaptoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while substitution reactions can introduce various functional groups at the 8-position.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Metalloprotein Profiling

8-Mercaptoquinoline has emerged as a crucial tool for probing metalloproteins, which are vital for various biological functions. A study highlighted the development of a photoactivatable affinity-based probe incorporating this compound to selectively engage zinc metalloproteins, including the 26S proteasome subunit Rpn11. This probe was utilized in live cell assays, leading to the identification of several novel metalloproteins through proteomic analysis .

Table 1: Key Findings from Metalloprotein Profiling Studies

| Study | Probe Used | Target Metalloproteins | Key Findings |

|---|---|---|---|

| Perez et al. (2024) | This compound-based probe | Rpn11, other JAMM metalloproteases | Effective inhibition and profiling of metalloproteins |

| Hameed et al. (2019) | Ub-8MQ | JAMM deubiquitinases | Proof of concept for non-covalent probes in live cells |

1.2 Inhibition of Metalloenzymes

Research has shown that this compound effectively inhibits several members of the JAMM metalloprotease family. The compound's ability to inhibit Rpn11 leads to the accumulation of damaged proteins and can induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Analytical Chemistry Applications

2.1 Chelating Agent

This compound serves as an effective chelating agent for various metal ions, making it valuable in analytical chemistry for metal ion detection and quantification. A study demonstrated its application in determining the distribution of metal ions in electrolytic solutions using radiometric techniques .

Table 2: Chelation Properties of this compound

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Zinc | 9.2 | Analytical detection |

| Copper | 8.5 | Environmental monitoring |

| Lead | 7.0 | Water purification |

2.2 Environmental Monitoring

In environmental science, this compound has been applied to monitor hazardous metal ions in water sources. Its ability to selectively bind and remove toxic metals from aqueous solutions has been documented, making it a potential candidate for water treatment technologies .

Theoretical Studies

3.1 Quantum Chemical Studies

Theoretical studies have explored the intramolecular hydrogen bonding interactions within this compound, revealing insights into its conformational behavior and reactivity in different solvent environments. These studies utilized advanced computational methods to predict the effects of solvent on hydrogen bond energies and rotational barriers .

Mecanismo De Acción

The mechanism of action of 8-Mercaptoquinoline involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins by binding to their metal centers, thereby affecting their structural or catalytic functions . For example, it can engage zinc metalloproteins, including the 26S-proteasome subunit Rpn11, leading to the inactivation of the DNA helicase complex and stalling the cell cycle in the G0/G1 phase .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: An analog of 8-mercaptoquinoline, commonly used as a chelating agent.

2-Phenyl-8-mercaptoquinoline: A derivative with phenyl substitution at the 2-position.

4-Phenyl-8-mercaptoquinoline: A derivative with phenyl substitution at the 4-position.

Uniqueness: this compound is unique due to its thiol group at the 8-position, which imparts distinct chemical properties and reactivity compared to its analogs. This thiol group enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and a potent probe in biological studies .

Actividad Biológica

8-Mercaptoquinoline (8-MQ) is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of 8-MQ, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiol group (-SH) attached to a quinoline ring. This structure enables it to act as a chelating agent, allowing it to form complexes with various metal ions. The ability to bind metals is crucial for its biological activity, particularly in the context of metalloproteins and metalloenzymes.

-

Metalloprotein Interaction :

8-MQ has been shown to interact with zinc-dependent metalloproteins, such as the 26S proteasome subunit Rpn11. This interaction inhibits the activity of these proteins, leading to the accumulation of damaged proteins and potentially inducing apoptosis in cancer cells . -

Antimicrobial Activity :

Various studies have demonstrated that 8-MQ exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves the chelation of essential metal ions required for microbial growth . -

Anticancer Properties :

Research indicates that 8-MQ and its derivatives possess anticancer activity through multiple pathways, including cell cycle arrest and apoptosis induction. For instance, one study noted that treatment with an 8-MQ derivative resulted in significant changes in cell cycle distribution, leading to increased populations of cells in the G0/G1 phase .

Table 1: Biological Activities of this compound Derivatives

Case Studies

-

Inhibition of Rpn11 :

A study by Perez et al. highlighted that 8-MQ effectively inhibited Rpn11, a member of the JAMM metalloprotease family. This inhibition was linked to impaired proteasomal function, leading to increased levels of misfolded proteins within cells . -

Antimicrobial Efficacy :

Research conducted by Hameed et al. demonstrated that derivatives of 8-MQ exhibited significant antimicrobial activity. The study found that these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents . -

Cell Cycle Analysis :

In experiments assessing the effects of an 8-MQ derivative on cancer cell lines, researchers observed a marked increase in cells arrested in the G0/G1 phase over time. This finding suggests that 8-MQ may disrupt normal cell cycle progression, which could be leveraged for therapeutic purposes in oncology .

Propiedades

IUPAC Name |

quinoline-8-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34006-16-1 (hydrochloride) | |

| Record name | 8-Mercaptoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197678 | |

| Record name | 8-Mercaptoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-33-8 | |

| Record name | 8-Mercaptoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Mercaptoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Mercaptoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-QUINOLINETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.